6-O-sulfo-D-glucosamine
Overview
Description
6-O-sulfo-D-glucosamine: is a monosaccharide sulfate formed by sulfating D-glucosamine at the O6 position. It is a derivative of glucosamine, which is an amino sugar and a prominent component of glycosaminoglycans such as heparan sulfate and heparin . This compound plays a crucial role in various biological processes due to its involvement in the structure and function of glycosaminoglycans.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-O-sulfo-D-glucosamine typically involves the enzymatic transfer of a sulfo group to the 6-OH position of glucosamine. This is achieved using heparan sulfate 6-O-sulfotransferase (6-OST), which catalyzes the transfer of the sulfo group from adenosine 3’-phospho-5’-adenylyl sulfate (PAPS) to the glucosamine . Chemoenzymatic synthesis is a widely adopted method to obtain this compound, allowing for precise control over the sulfation patterns .
Industrial Production Methods: Industrial production of this compound involves the use of recombinant enzymes and engineered biosynthetic pathways. The process includes the expression of 6-OST in microbial systems, followed by purification and application in the sulfation of glucosamine . This method ensures high yield and purity of the compound, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 6-O-sulfo-D-glucosamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfo group to a hydroxyl group.
Substitution: The sulfo group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions vary depending on the desired substitution, but typically involve nucleophilic reagents.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted glucosamine derivatives.
Scientific Research Applications
Chemistry: 6-O-sulfo-D-glucosamine is used in the synthesis of heparan sulfate and heparin oligosaccharides, which are essential for studying glycosaminoglycan structure and function .
Biology: In biological research, this compound is used to investigate the role of sulfation in cellular processes, including cell signaling and interaction with growth factors .
Medicine: this compound is a key component in the development of anticoagulant drugs, such as heparin, which are widely used in clinical settings to prevent blood clotting .
Industry: In the industrial sector, this compound is used in the production of biomaterials and as a precursor for various pharmaceuticals .
Mechanism of Action
The mechanism of action of 6-O-sulfo-D-glucosamine involves its interaction with specific enzymes and proteins. The compound acts as a substrate for 6-O-sulfotransferase, which catalyzes the transfer of a sulfo group to the glucosamine residue. This sulfation is crucial for the biological activity of glycosaminoglycans, influencing their interaction with growth factors, cytokines, and other proteins . The molecular targets include heparan sulfate proteoglycans, which play a role in cell signaling and regulation .
Comparison with Similar Compounds
N-acetyl-D-glucosamine: A derivative of glucosamine with an acetyl group at the nitrogen position.
N-sulfo-D-glucosamine: A derivative with a sulfo group at the nitrogen position.
2-O-sulfo-D-glucosamine: A derivative with a sulfo group at the O2 position.
Uniqueness: 6-O-sulfo-D-glucosamine is unique due to its specific sulfation at the O6 position, which imparts distinct biological properties. This specific sulfation pattern is crucial for the biological activity of heparan sulfate and heparin, making it a valuable compound in both research and therapeutic applications .
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-amino-3,4,6-trihydroxyoxan-2-yl]methyl hydrogen sulfate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO8S/c7-3-5(9)4(8)2(15-6(3)10)1-14-16(11,12)13/h2-6,8-10H,1,7H2,(H,11,12,13)/t2-,3-,4-,5-,6?/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDHILKWIRSIHB-IVMDWMLBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)N)O)O)OS(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N)O)O)OS(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO8S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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